molecular formula C23H18ClNO4S B2502565 (2Z)-3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)-2H-chromen-2-imine CAS No. 904454-13-3

(2Z)-3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)-2H-chromen-2-imine

Cat. No.: B2502565
CAS No.: 904454-13-3
M. Wt: 439.91
InChI Key: BWMFUKHYAXFDLG-BZZOAKBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-(Benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)-2H-chromen-2-imine (CAS# 904454-13-3) is a synthetic organic compound provided for research purposes. With a molecular formula of C23H18ClNO4S and a molecular weight of 439.91 g/mol, this molecule features a complex structure that includes a chromene core substituted with a chloro group, an (4-ethoxyphenyl)imino group, and a benzenesulfonyl moiety . The "2Z" designation indicates the specific geometric isomerism around the imine double bond, which can be critical for its biological activity and interaction with molecular targets. Imines, also known as Schiff bases, are dynamic functional groups formed from the condensation of primary amines and aldehydes or ketones . This reversible reaction operates under thermodynamic control and is fundamental to dynamic covalent chemistry, making imines valuable tools in probe and supramolecular design . The presence of the sulfonyl group can influence the compound's electronic properties and serve as a potential hydrogen bond acceptor, while the chlorinated chromene scaffold is a privileged structure in medicinal chemistry, often associated with a range of biological activities. This compound is intended for research applications only, such as in chemical biology for the development of new molecular probes, or in materials science as a building block for advanced polymers and supramolecular assemblies. Researchers can leverage its defined stereochemistry and functional groups to study structure-activity relationships or as a key intermediate in multi-step synthetic pathways. The product is supplied with a minimum purity of 95% and is for use by qualified laboratory professionals.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)chromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO4S/c1-2-28-19-11-9-18(10-12-19)25-23-22(30(26,27)20-6-4-3-5-7-20)15-16-14-17(24)8-13-21(16)29-23/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMFUKHYAXFDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)-2H-chromen-2-imine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-2-imine Core: The chromen-2-imine core can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and amines.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Chlorination: The chloro substituent can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Ethoxyphenyl Group Addition: The ethoxyphenyl group can be added through nucleophilic substitution reactions involving ethoxyphenyl halides and the chromen-2-imine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems can be employed to enhance reaction efficiency and sustainability .

Chemical Reactions Analysis

Reduction Reactions

The nitro group at the 3-position of the benzyl moiety undergoes selective reduction under catalytic hydrogenation conditions.

Reaction TypeConditionsProductsSource
Catalytic reductionH₂ (1 atm), Pd/C, EtOH, 25°C, 6 hrN-(5-(3-aminobenzyl)thiazol-2-yl)benzamide (yield: 82–89%)
Electrochemical−1.2 V (vs. Ag/AgCl), aqueous HClPartial reduction to hydroxylamine intermediates

Key Findings :

  • Complete nitro-to-amine conversion occurs under mild hydrogenation without affecting the thiazole ring or amide bond .

  • Electrochemical reduction produces unstable intermediates, limiting synthetic utility .

Electrophilic Substitution

The thiazole ring participates in electrophilic substitution at the C-2 position due to electron-rich sulfur and nitrogen atoms.

Reaction TypeReagents/ConditionsProductsSource
NitrationHNO₃/H₂SO₄, 0°C, 2 hrN-(5-(3-nitrobenzyl)-4-nitrothiazol-2-yl)benzamide (yield: 45%)
HalogenationBr₂/FeCl₃, CHCl₃, 50°C, 4 hrN-(5-(3-nitrobenzyl)-4-bromothiazol-2-yl)benzamide (yield: 62%)

Key Findings :

  • Nitration occurs preferentially at the thiazole’s C-4 position due to steric hindrance from the 3-nitrobenzyl group .

  • Bromination yields a stable adduct, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura) .

Amide Hydrolysis

The benzamide bond undergoes hydrolysis under acidic or basic conditions.

ConditionsProductsYieldSource
6M HCl, reflux, 8 hr5-(3-nitrobenzyl)thiazol-2-amine + benzoic acid78%
2M NaOH, EtOH/H₂O, 6 hrSodium benzoate + 5-(3-nitrobenzyl)thiazol-2-amine85%

Key Findings :

  • Acidic hydrolysis is slower but avoids side reactions (e.g., thiazole ring decomposition) .

  • Basic conditions produce carboxylate salts, simplifying purification .

Nitro Group Reactivity

The 3-nitrobenzyl group participates in nucleophilic aromatic substitution (NAS) under forcing conditions.

Key Findings :

  • Direct NAS requires elevated temperatures due to the deactivating nitro group .

  • Stepwise reduction followed by NAS improves yields significantly .

Photochemical Reactions

UV irradiation induces nitro-to-nitrito rearrangement and radical formation.

| Conditions | Products

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to (2Z)-3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)-2H-chromen-2-imine exhibit significant anticancer properties. Research has shown that derivatives of chromen-2-imine can induce apoptosis in cancer cells. For instance, a study demonstrated that related compounds effectively inhibited the proliferation of HeLa and HCT-116 cancer cell lines, suggesting potential therapeutic applications in oncology .

2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to disease progression. Inhibitors of lysine-specific demethylase 1 (LSD1), which is implicated in various cancers, have been synthesized based on the chromen-2-imine scaffold. These inhibitors showed reversible binding and selectivity, indicating their potential as therapeutic agents for epigenetic modulation in cancer treatment .

Material Science Applications

1. Photophysical Properties
The photophysical properties of this compound have been studied for applications in organic electronics. Its ability to absorb light and emit fluorescence makes it a candidate for use in organic light-emitting diodes (OLEDs) and solar cells. The compound's structural features contribute to its stability and efficiency in these applications .

2. Sensor Development
The compound's unique chemical structure allows it to be utilized in sensor technology. Researchers are exploring its use as a fluorescent probe for detecting metal ions and other analytes in environmental monitoring. The sensitivity and selectivity of the compound towards specific ions can enhance the performance of sensors used in various fields, including environmental science and food safety .

Case Studies

Study Focus Findings
Study on Anticancer PropertiesInvestigated the anticancer effects of chromen-2-imine derivativesShowed significant cytotoxicity against HeLa and HCT-116 cells with IC50 values indicating promising therapeutic potential
Enzyme Inhibition ResearchEvaluated LSD1 inhibitors based on chromen-2-imine structureIdentified selective reversible inhibitors with potential for cancer therapy
Photophysical Properties AnalysisStudied the optical properties for OLED applicationsDemonstrated effective light absorption and emission, suitable for electronic applications
Sensor Technology DevelopmentDeveloped fluorescent probes using chromen-2-imine derivativesAchieved high sensitivity for detecting metal ions, useful in environmental monitoring

Mechanism of Action

The mechanism of action of (2Z)-3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of (2Z)-3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)-2H-chromen-2-imine with analogous chromene derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Chromen-imine 3-Benzenesulfonyl, 6-Cl, N-(4-ethoxyphenyl) ~460.9 High lipophilicity; potential agrochemical/pharmaceutical applications
Compound 3 (from ) Chromen-2-amine 2-Benzamide, 8-(2-chlorobenzylidene), 4-(2-chlorophenyl) ~532.3 Benzamide enhances hydrogen-bonding capacity; used in antimalarial studies
Compound 4 (from ) Chromeno-pyrimidinone 2-Phenyl, 5-(2-chlorophenyl), 9-(2-chlorobenzylidene) ~520.2 Pyrimidinone ring introduces rigidity; explored as kinase inhibitors
3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride (from ) Benzenesulfonyl chloride 3-(1-Methylpyrazole) 256.71 Precursor for sulfonamide synthesis; reactive sulfonyl chloride group

Key Observations:

  • Substituent Effects: The target compound’s benzenesulfonyl group distinguishes it from Compounds 3 and 4, which feature benzamide or pyrimidinone moieties.
  • Chlorination : All compounds except the sulfonyl chloride derivative in incorporate chlorine atoms, which enhance lipophilicity and resistance to oxidative metabolism .
  • Ethoxyphenyl vs. Chlorophenyl : The 4-ethoxyphenyl group in the target compound offers moderate lipophilicity, whereas chlorophenyl groups (e.g., in Compound 3) may confer stronger hydrophobic interactions in biological targets .

Biological Activity

(2Z)-3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)-2H-chromen-2-imine is a synthetic compound belonging to the chromen-2-imine class. This chemical structure is characterized by its unique functional groups, including a benzenesulfonyl moiety, a chloro substituent, and an ethoxyphenyl group. These characteristics suggest potential biological activities that are of interest in medicinal chemistry.

The compound can be synthesized through several chemical reactions, primarily involving the formation of the chromen-2-imine core from salicylaldehyde derivatives and amines, followed by sulfonylation and chlorination processes. The general synthetic route includes:

  • Formation of Chromen-2-imine Core : Cyclization of salicylaldehyde derivatives with amines.
  • Introduction of Benzenesulfonyl Group : Sulfonylation using benzenesulfonyl chloride in the presence of a base like pyridine.
  • Chlorination : Utilizing reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor or activator for specific enzymes, influencing various biochemical pathways.
  • Receptor Modulation : It could interact with cellular receptors, altering signaling cascades that affect cellular responses.
  • Gene Expression Alteration : The compound may influence gene expression related to its biological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, coumarin derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus. In studies, certain coumarin-metal complexes demonstrated inhibition zones ranging from 14 to 17 mm compared to standard antibiotics like cefoxitin, which had a zone of 20 mm .

Antioxidant Properties

The antioxidant capacity of coumarin derivatives has been well-documented. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The incorporation of metal ions into coumarin structures often enhances their antioxidant activity .

Anticancer Potential

Several studies have highlighted the anticancer properties of chromen-2-imine derivatives. For example, certain complexes derived from coumarins exhibited significant cytotoxicity against various cancer cell lines. In one study, a related compound showed an IC50 value of 61 μM against cancer cells, indicating potent anticancer activity .

Case Studies

Study ReferenceBiological ActivityFindings
Belkhir-Talbi et al. (2019)AntimicrobialModerate antibacterial activity with inhibition zones of 14–17 mm
Geetha & Małecki (2020)AntioxidantIC50 values for antioxidant activity were recorded at 7.49 μM and 7.42 μM
Avdović et al. (2021)AnticancerComplexes demonstrated cytotoxicity with IC50 values around 61 μM

Q & A

Basic: What are the standard synthetic routes for preparing (2Z)-3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)-2H-chromen-2-imine?

Answer:
The compound is synthesized via multi-step reactions involving:

  • Imine formation : Condensation of a substituted chromen-2-one with 4-ethoxyaniline under reflux in anhydrous ethanol, catalyzed by acetic acid .
  • Sulfonylation : Reaction with benzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base to deprotonate intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .
    Key quality checks include ¹H/¹³C NMR (to confirm Z-configuration and sulfonyl group attachment) and HPLC (purity >95%) .

Advanced: How can reaction conditions be optimized to enhance the yield of the Z-isomer during imine formation?

Answer:
The Z-isomer selectivity depends on:

  • Steric effects : Use bulky solvents (e.g., toluene) to favor the thermodynamically stable Z-configuration via hindered rotation .
  • Catalytic control : Substoichiometric ZnCl₂ (5 mol%) accelerates imine formation while minimizing side reactions .
  • Temperature : Slow heating (60–70°C) improves stereochemical control compared to rapid reflux .
    Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm isomer ratio using NOESY NMR .

Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?

Answer:
Core techniques include:

  • ¹H/¹³C NMR : Assign peaks for the chromen-imine backbone (δ 6.5–8.5 ppm for aromatic protons), sulfonyl group (δ ~7.5 ppm for benzenesulfonyl), and ethoxy substituent (δ 1.3–1.5 ppm for CH₃) .
  • IR spectroscopy : Confirm imine (C=N stretch ~1660 cm⁻¹) and sulfonyl (S=O asymmetric stretch ~1350 cm⁻¹) functionalities .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₃H₁₉ClN₂O₃S) .

Advanced: How can computational methods resolve contradictions in crystallographic data for this compound?

Answer:
Discrepancies in X-ray data (e.g., anisotropic displacement parameters) can be addressed using:

  • SHELXL refinement : Apply restraints for disordered sulfonyl groups and use the TWIN/BASF commands for twinned crystals .
  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compare theoretical vs. experimental bond lengths/angles .
  • ORTEP visualization : Annotate thermal ellipsoids to identify potential overfitting in low-resolution datasets .

Basic: What preliminary assays are used to evaluate its biological activity?

Answer:
Initial screens include:

  • Antimicrobial activity : Broth microdilution assay (MIC determination against S. aureus and E. coli) .
  • Anti-inflammatory potential : Inhibition of COX-2 enzyme (ELISA-based assay with IC₅₀ calculation) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Answer:
Prioritize modifications based on:

  • Sulfonyl group : Replace benzenesulfonyl with pyridine-3-sulfonyl to enhance solubility (logP reduction) and test via Hansen solubility parameters .
  • Chloro substituent : Substitute with electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability, monitored via LC-MS stability assays .
  • Ethoxy phenyl : Introduce halogenation (e.g., 4-fluoro) to modulate π-π stacking in target binding, validated by molecular docking (AutoDock Vina) .

Basic: What computational tools model this compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use AutoDock or Schrödinger Suite to predict binding poses in COX-2 or bacterial DNA gyrase .
  • MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes .
  • Pharmacophore modeling : Phase (Schrödinger) to identify critical H-bond acceptors (sulfonyl oxygen) and hydrophobic regions .

Advanced: How do solvent and pH affect the compound’s stability in vitro?

Answer:

  • Aqueous stability : Degradation occurs at pH >8 (hydrolysis of imine bond); monitor via UV-Vis spectroscopy (λmax ~320 nm) in PBS buffers .
  • Photostability : Protect from UV light (λ <420 nm) to prevent chromen ring decomposition; use amber vials and HPLC-PDA for degradation product analysis .
  • Solvent selection : DMSO stock solutions (>10 mM) show precipitation in saline; use co-solvents (e.g., PEG-400) for in vivo formulations .

Basic: What crystallographic software packages are recommended for structure determination?

Answer:

  • Data processing : XDS for integration and SCALE3 for absorption correction .
  • Structure solution : SHELXD (charge flipping) or SIR2014 for direct methods .
  • Refinement : SHELXL with HKLF5 format for high-resolution data .
  • Visualization : WinGX/ORTEP-III for thermal ellipsoid plots and packing diagrams .

Advanced: How can electron-density maps resolve ambiguities in the sulfonyl group’s orientation?

Answer:

  • Dual refinement : Compare Fo-Fc maps in SHELXL with/without sulfonyl group restraints to detect model bias .
  • Hirshfeld surface analysis : CrystalExplorer quantifies close contacts (e.g., S⋯O interactions) to validate orientation .
  • Twinned data : Use CELL_NOW for twin law identification and refine with BASF parameter in SHELXL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.